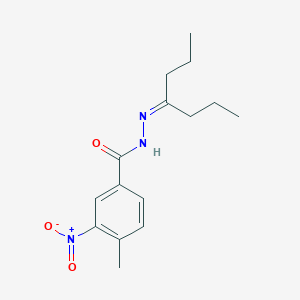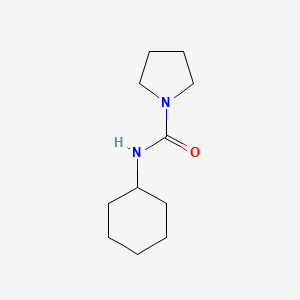
1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors. 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine has also been shown to have an effect on the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the regulation of immune function. 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine has also been shown to have an effect on the activity of various enzymes and proteins, including phospholipase A2 and cyclooxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine in lab experiments is its ability to selectively target specific receptors and neurotransmitters, allowing researchers to study the effects of these molecules on various physiological processes. However, one limitation of using 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine, including studies of its effects on different types of receptors and neurotransmitters, as well as studies of its potential therapeutic applications. Additionally, researchers may explore the use of 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine in combination with other compounds to achieve synergistic effects or to target multiple physiological processes simultaneously.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine has been used in a variety of scientific research applications, including studies of the central nervous system, the cardiovascular system, and the immune system. 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine has been shown to have an affinity for a number of different receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes 1-(3-chlorophenyl)-4-(3-cyclohexylpropanoyl)piperazine a valuable tool for researchers studying the effects of these receptors on various physiological processes.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h4,7-8,15-16H,1-3,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNAEJVKGLMOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3,4-dichlorophenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881867.png)
![3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B3881872.png)
![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3881887.png)

![2-({[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3881899.png)
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3881904.png)

![2-{1-cyclopentyl-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3881918.png)
![2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B3881927.png)
![8-(3,3-diphenylpropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3881942.png)
![N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3881953.png)

![4-phenyl-4-[(phenylsulfonyl)hydrazono]butanoic acid](/img/structure/B3881967.png)
![dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3881969.png)